5-Fluoroindole-2-carboxylic acid

Description

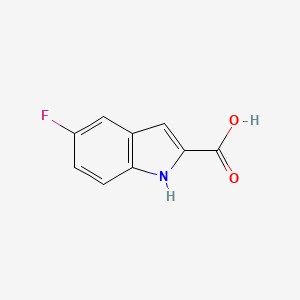

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXBRZCVLDTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192945 | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-76-8 | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoroindole-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2Z936CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to 5-Fluoroindole-2-carboxylic Acid: Properties, Synthesis, and Applications

This compound, with CAS number 399-76-8, stands as a cornerstone intermediate in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure is deceptively simple, combining a bicyclic indole core, a fluorine atom at the 5-position, and a carboxylic acid at the 2-position. This specific arrangement of functional groups imparts a unique combination of reactivity, physicochemical properties, and biological relevance, making it a highly sought-after building block for the synthesis of complex bioactive molecules.[3][4]

This guide offers a comprehensive exploration of the core chemical properties of this compound. We will delve into its synthesis, spectroscopic signature, reactivity patterns, and its critical role in the development of therapeutic agents. The insights provided are tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile compound.

PART 1: Physicochemical and Spectroscopic Profile

The utility of any chemical building block begins with a firm grasp of its fundamental properties. The interplay between the indole nucleus, the electron-withdrawing fluorine atom, and the acidic carboxyl group defines the character of this compound.

Core Physicochemical Properties

The compound typically appears as a white to off-white or yellow-brown crystalline powder.[5][6][7] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆FNO₂ | [8][9] |

| Molecular Weight | 179.15 g/mol | [8][9] |

| Melting Point | ~248-259 °C (with decomposition) | [1][3] |

| Boiling Point | ~422.2 °C (Predicted) | [6] |

| pKa | ~4.27 (Predicted) | [6] |

| Appearance | White to off-white/yellow-brown crystalline powder | [5][6][7] |

| Solubility | Solubility is pH-dependent. As a carboxylic acid, it has good solubility in water at certain pH levels but limited solubility in non-polar organic solvents.[2][5] | [2][5] |

The fluorine atom at the C-5 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing the biological activity of its derivatives.[4] The carboxylic acid group at C-2 provides a crucial handle for synthetic modifications and can participate in key hydrogen bonding interactions with biological targets.[4][10]

Spectroscopic Signature

Spectroscopic analysis provides a definitive fingerprint for the molecule's structure.

-

¹H NMR Spectroscopy : In a typical solvent like DMSO-d₆, the proton spectrum shows distinct signals. The acidic proton of the carboxylic acid is highly deshielded, appearing around 13.1 ppm, while the indole N-H proton appears around 11.9 ppm.[11] The aromatic protons on the benzene ring exhibit splitting patterns influenced by the fluorine atom, with characteristic J-coupling values (J(F-19, H) = 4.6 Hz and 9.8 Hz for adjacent protons).[11]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorptions corresponding to its functional groups. A broad peak for the O-H stretch of the carboxylic acid is expected in the 2500-3300 cm⁻¹ region. The N-H stretch of the indole ring typically appears around 3300-3500 cm⁻¹.[12] A very strong C=O stretching absorption for the carboxylic acid carbonyl is prominent around 1680-1710 cm⁻¹.[12]

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) at m/z 179.[9] A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). The primary fragmentation often involves the cleavage of the C-C bond to form a stable acylium ion (R-CO⁺).[12]

PART 2: Synthesis and Chemical Reactivity

The synthesis and derivatization of this compound are central to its application in research and development.

Primary Synthetic Pathway: The Fischer Indole Synthesis

The most established and widely used method for constructing the indole core of this molecule is the Fischer Indole Synthesis.[13][14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[14][15]

The general mechanism proceeds as follows:

-

Hydrazone Formation : Reaction of a substituted phenylhydrazine with an aldehyde or ketone.

-

Tautomerization : The hydrazone isomerizes to its enamine form.

-

[11][11]-Sigmatropic Rearrangement : An acid-catalyzed rearrangement occurs, forming a di-imine intermediate.

-

Cyclization & Aromatization : The intermediate cyclizes and eliminates ammonia to yield the final aromatic indole ring.[14][15]

Caption: Fischer Indole Synthesis workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate (Precursor)

Causality: This protocol first synthesizes the ethyl ester, which is a common strategy. The ester is typically easier to purify via chromatography or recrystallization than the free acid. The final carboxylic acid is then obtained by a simple hydrolysis (saponification) step.

-

Hydrazone Formation : In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium acetate to liberate the free hydrazine. To this solution, add ethyl pyruvate dropwise at room temperature. Stir the mixture for 1-2 hours until precipitation of the hydrazone is complete.

-

Cyclization : Filter the resulting phenylhydrazone and wash it with cold ethanol. The dried hydrazone is then added to a pre-heated solution of polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in ethanol) at 80-100 °C. The reaction is monitored by TLC until the starting material is consumed.

-

Workup and Purification : Cool the reaction mixture and pour it onto crushed ice. The precipitated solid, which is the crude ethyl 5-fluoroindole-2-carboxylate, is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Trustworthiness: This protocol is based on a well-established, century-old reaction.[14] The progress can be reliably monitored by standard analytical techniques (TLC, LC-MS), and the product identity is confirmed by spectroscopic methods (NMR, IR).

Chemical Reactivity and Derivatization

The molecule's three key regions—the carboxylic acid, the indole nitrogen, and the C3 position—offer distinct opportunities for chemical modification.

Caption: Key reactivity sites on the this compound scaffold.

-

Reactions at the Carboxylic Acid (C2) : This is the most common site for derivatization. Standard coupling conditions (e.g., using HATU or EDC/HOBt) readily convert the acid to a wide range of amides, which are crucial for building larger drug-like molecules. Esterification can also be performed under acidic conditions with an alcohol.

-

Reactions at the Indole Nitrogen (N1) : The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This site is often protected during reactions targeting other parts of the ring.

-

Reactions at the C3 Position : The indole ring is electron-rich, and the C3 position is particularly nucleophilic, making it susceptible to electrophilic substitution reactions.[16] This allows for the introduction of various functional groups, although the presence of the deactivating carboxyl group at C2 may require forcing conditions.

PART 3: Applications in Medicinal Chemistry

This compound is a "privileged scaffold," meaning its core structure is recurrently found in compounds with high biological activity. It serves as a vital starting material for a multitude of therapeutic agents.[1][3][4][17]

| Therapeutic Area | Target/Application | Reference(s) |

| Oncology | Indoleamine 2,3-dioxygenase (IDO) inhibitors, Antitumor agents | [1][3][17] |

| Infectious Diseases | Fungicidal agents, Antibacterial agents, Hepatitis C Virus (HCV) NS3·4A protease inhibitors | [1][3][17][18] |

| Inflammation/Immunology | COX-2 inhibitors, Ligands for hFPRL1 (ALXR) receptor | [17][18] |

| Cardiovascular | Factor Xa inhibitors | [1][17][18] |

| Neuroscience | NMDA receptor antagonists (at the glycine site), D3 receptor antagonists | [1][17][18] |

The rationale for its widespread use is multi-faceted:

-

Bioisosterism : The indole N-H and the carboxylic acid C=O and O-H groups are excellent hydrogen bond donors and acceptors, mimicking peptide bonds and enabling strong interactions with protein active sites.

-

Fluorine's Role : The C5-fluoro substituent enhances metabolic stability by blocking a potential site of oxidation. Its high electronegativity can also modulate the pKa of the indole N-H and influence binding affinity.

-

Synthetic Tractability : As outlined, the molecule's functional groups provide reliable handles for synthetic elaboration, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][9][19]

-

Handling Recommendations : Always handle in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] Avoid breathing dust.

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic and medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes provide a solid foundation for the design and creation of novel molecules. Its proven track record as a core component of numerous bioactive compounds solidifies its status as a privileged scaffold, promising continued relevance in the ongoing quest for new and improved therapeutics.

References

- This compound - Solubility of Things. (n.d.).

- Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.

- This compound(399-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). GoldBio.

- This compound | 399-76-8. (n.d.). Biosynth.

- This compound(399-76-8) Chemical Properties, Uses, Production. (n.d.). ChemicalBook.

- This compound CAS#: 399-76-8. (n.d.). ChemicalBook.

- The Role of this compound in Modern Drug Discovery. (n.d.).

- MSDS of this compound. (2013). Capot Chemical.

- This compound | C9H6FNO2. (n.d.). PubChem.

- This compound - SAFETY DATA SHEET. (n.d.). TCI Chemicals.

- This compound: A Versatile Building Block for Organic Synthesis. (n.d.).

- This compound | CAS 399-76-8. (n.d.). Tocris Bioscience.

- This compound 99. (n.d.). Sigma-Aldrich.

- This compound, 98+%. (n.d.). Thermo Scientific Chemicals.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- This compound, 98+%. (n.d.). Fisher Scientific.

- 5-fluoroindole reactivity. (2023). Reddit.

- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry.

- Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.

Sources

- 1. This compound | 399-76-8 [chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound CAS#: 399-76-8 [m.chemicalbook.com]

- 7. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. capotchem.com [capotchem.com]

- 9. This compound | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound(399-76-8) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. diva-portal.org [diva-portal.org]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. reddit.com [reddit.com]

- 17. This compound 99 399-76-8 [sigmaaldrich.com]

- 18. goldbio.com [goldbio.com]

- 19. tcichemicals.com [tcichemicals.com]

Introduction: A Strategically Functionalized Building Block

An In-Depth Technical Guide to 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8)

In the landscape of medicinal chemistry and organic synthesis, this compound (CAS No. 399-76-8) stands out as a pivotal intermediate and molecular fragment.[1][2][3] Its structure is deceptively simple, yet it combines three key features that make it exceptionally valuable for drug discovery: the privileged indole scaffold, the strategic placement of a fluorine atom, and the versatile reactivity of a carboxylic acid. This guide provides an in-depth analysis of its properties, synthesis, and critical applications for researchers, scientists, and drug development professionals.

The indole ring system is a cornerstone motif in a vast number of natural products and pharmaceuticals, recognized for its ability to participate in various biological interactions.[2][4] The true value of this specific compound, however, is unlocked by its functionalization. The carboxylic acid at the C-2 position serves as a reliable chemical handle, enabling a wide range of subsequent reactions such as amidation and esterification to build more complex molecular architectures.[2]

Perhaps most importantly, the fluorine atom at the C-5 position is a deliberate strategic choice in molecular design. Fluorine can act as a bioisostere for hydrogen, subtly altering steric and electronic properties to enhance binding affinity to biological targets.[5] Furthermore, its incorporation is a well-established tactic to block metabolic pathways, increasing the stability and bioavailability of a drug candidate.[2] For analytical purposes, the 19F atom provides a unique spectroscopic signature, making it an excellent probe for NMR-based screening and structural studies.[6][7]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's physical and chemical characteristics is fundamental for its effective use in a laboratory setting.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 399-76-8 | [8] |

| Molecular Formula | C₉H₆FNO₂ | [8][9] |

| Molecular Weight | 179.15 g/mol | [8][9] |

| Appearance | White to yellow or yellow-brown crystalline powder | [1][10][11] |

| Melting Point | ~259 °C (with decomposition) | [1] |

| Boiling Point | ~422.2 °C | |

| pKa | 4.27 ± 0.30 (Predicted) | [12] |

| Purity | Typically ≥98% | [1][11] |

Safety, Handling, and Storage

As a laboratory reagent, this compound requires careful handling in accordance with established safety protocols.

-

Hazard Identification : The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319).[8][10][13] Some suppliers also note that it may cause respiratory irritation (H335).[10]

-

Handling Recommendations : Standard laboratory practice dictates the use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][13] After handling, thorough washing of hands and exposed skin is essential.[13]

-

Storage Conditions : It is recommended to store the compound at room temperature or under refrigerated conditions (2-8°C) in a tightly sealed container, often under an inert atmosphere to maintain stability.[12][14]

Synthesis Methodology: The Fischer Indole Pathway

While several methods exist for synthesizing the indole nucleus, the Fischer indole synthesis is a robust and widely cited pathway for preparing 5-fluoroindole derivatives due to its high yields and avoidance of heavy metal catalysts.[6] The process begins with commercially available starting materials and proceeds through a two-step sequence involving hydrazone formation and subsequent acid-catalyzed cyclization.

Step-by-Step Fischer Indole Synthesis Workflow

-

Hydrazone Formation : The synthesis commences with the reaction between 4-fluorophenylhydrazine and an ethyl pyruvate derivative. This condensation reaction forms the corresponding hydrazone intermediate.

-

Cyclization and Aromatization : The formed hydrazone is then subjected to acid catalysis (e.g., with methanesulfonic acid in ethanol), which induces a[1][1]-sigmatropic rearrangement followed by cyclization and loss of ammonia to yield the stable, aromatic indole ring system, specifically ethyl 5-fluoroindole-2-carboxylate.[6]

-

Saponification : The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in an aqueous ethanol solution, followed by acidic workup to protonate the carboxylate.[6]

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

Applications in Drug Discovery and Chemical Biology

The utility of this compound extends from its intrinsic biological activity to its primary role as a versatile synthetic intermediate for a multitude of therapeutic targets.

Inherent Biological Activity

The compound itself is not merely an inert building block; it has been identified as an antagonist of the NMDA (N-methyl-D-aspartate) receptor, specifically acting at the glycine co-agonist site.[3][14][15] This activity, which can raise the convulsive threshold, makes it a valuable tool compound for neuroscience research, particularly in areas like excitotoxicity.[14][15]

A Cornerstone Intermediate for Therapeutic Agents

The predominant application of this compound is as a precursor in the synthesis of a wide array of bioactive molecules. Its structure serves as a foundational scaffold that can be elaborated upon to target diverse biological pathways.

| Therapeutic Area / Agent Class | Target Examples | Source(s) |

| Antitumor Agents | Kinase Inhibitors, Apoptosis Inducers | [1][2][14] |

| Enzyme Inhibitors | IDO, COX-2, Factor Xa, EGFR, VEGFR | [1][14][16][17] |

| Antimicrobial Agents | Antibacterial and Fungicidal Compounds | [1][2][14] |

| Antiviral Agents | Influenza Virus, Hepatitis C Virus NS3·4A Protease | [3] |

| CNS Agents | Enantioselective D3 Receptor Antagonists | [3] |

| Anti-inflammatory Agents | Ligands for hFPRL1 (ALXR) Receptor | [3] |

Case Study: The Role of the Fluoroindole Scaffold in Kinase Inhibitors

The indole and oxindole cores are central to the design of numerous small-molecule kinase inhibitors.[16][17] A prominent clinical example that highlights the value of the 5-fluoro-oxindole moiety is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for treating renal cell carcinoma and other cancers.[5][18] While Sunitinib's synthesis starts from the related 5-fluoroindolin-2-one, its development perfectly illustrates the strategic application of this scaffold.[5] Kinase inhibitors like Sunitinib function by competing with ATP at the enzyme's active site, thereby blocking the phosphorylation cascade that drives tumor growth and angiogenesis (the formation of new blood vessels).[18]

Caption: Mechanism of action for a Receptor Tyrosine Kinase (RTK) inhibitor.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target.[19] this compound is an exemplary fragment. Its molecular weight is low, yet it possesses key features—a hydrogen bond donor (N-H), a hydrogen bond acceptor/anion (carboxylate), an aromatic system, and a lipophilic fluorinated ring—that can be used to probe different pockets of a target protein.

The fluorine atom is especially advantageous in FBDD, as ¹⁹F NMR spectroscopy is a highly sensitive and efficient primary screening method that can rapidly detect the binding of fluorinated fragments to a target protein, even at low concentrations.[7][20]

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Conclusion

This compound is far more than a simple chemical reagent; it is a strategically designed molecular tool. The convergence of a privileged indole scaffold, the metabolic and binding advantages conferred by a fluorine atom, and the synthetic flexibility of a carboxylic acid group makes it an indispensable asset in modern drug discovery. Its proven utility as a starting material for diverse therapeutic agents, from kinase inhibitors to CNS modulators, and its emerging role in advanced techniques like fragment-based screening underscore its lasting importance. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and potential is key to unlocking the next generation of innovative therapeutics.

References

- This compound | C9H6FNO2 | CID 1820. (n.d.). PubChem.

- Compound: this compound (CHEMBL23507). (n.d.). ChEMBL.

- Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org.

- SAFETY DATA SHEET - this compound. (2025, September 16). Thermo Fisher Scientific.

- Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. (2025, June 24). ResearchGate.

- Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. (2020, November 15). Bioorganic & Medicinal Chemistry.

- Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023, May 23). ResearchGate.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023, July 22). National Institutes of Health (NIH).

- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.

- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023, February 3). MDPI.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.

- Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery. (2023, April 24). Cresset Group.

- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 399-76-8 [chemicalbook.com]

- 4. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. This compound | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Compound: this compound (CHEMBL23507) - ChEMBL [ebi.ac.uk]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. A12794.14 [thermofisher.com]

- 12. This compound CAS#: 399-76-8 [m.chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. goldbio.com [goldbio.com]

- 15. This compound | CAS 399-76-8 | Tocris Bioscience [tocris.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cresset-group.com [cresset-group.com]

- 20. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 5-Fluoroindole-2-carboxylic Acid: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Indole Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, 5-Fluoroindole-2-carboxylic acid (CAS No: 399-76-8) has emerged as a cornerstone intermediate.[1] Its utility is not merely incidental; it stems from a deliberate combination of structural features. The indole core is a privileged scaffold, prevalent in a multitude of bioactive natural products and pharmaceuticals. The carboxylic acid at the 2-position provides a versatile synthetic handle for amide coupling, esterification, or other derivatizations.[2] Crucially, the fluorine atom at the 5-position imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, which are often sought after in drug design.[2]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental properties to its synthesis, characterization, and critical applications, thereby offering a field-proven perspective for its effective utilization in research and development.

Core Physicochemical & Structural Properties

A precise understanding of a compound's properties is the foundation of its successful application. This compound is typically a yellow-brown crystalline powder.[1][3] Its key identifiers and quantitative data are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Weight | 179.15 g/mol | [4][5] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| CAS Number | 399-76-8 | |

| Melting Point | 259 °C (with decomposition) | [1][3] |

| Appearance | Yellow-brown crystalline powder | [3] |

| Purity (Typical) | ≥98% | [1][6] |

| InChI Key | WTXBRZCVLDTWLP-UHFFFAOYSA-N | [7] |

| SMILES | OC(=O)c1cc2cc(F)ccc2[nH]1 |

Synthesis Protocol: Base-Mediated Hydrolysis

A common and efficient route to this compound is the saponification (base-mediated hydrolysis) of its corresponding ethyl ester, ethyl 5-fluoroindole-2-carboxylate. This method is favored for its high yield and straightforward purification.

Causality Behind the Protocol:

The choice of a strong base like sodium hydroxide is critical for cleaving the stable ester bond. The reaction is heated under reflux to provide the necessary activation energy and ensure the reaction proceeds to completion in a reasonable timeframe. Subsequent acidification is a pivotal step; it protonates the sodium carboxylate salt formed in situ, converting it back to the neutral carboxylic acid, which is significantly less soluble in the aqueous medium, causing it to precipitate out for easy collection.

Step-by-Step Experimental Methodology:

-

Reagent Preparation: A solution of sodium hydroxide (e.g., 96% NaOH) is prepared in a mixed solvent system of methanol and water.

-

Reaction Setup: Ethyl 5-fluoroindole-2-carboxylate is dissolved in the prepared alkaline solution in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: The reaction mixture is heated to reflux and maintained for approximately 1 hour.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Acidification: After completion, the solution is cooled to approximately 50 °C. Slowly, a 10% hydrochloric acid solution is added dropwise to adjust the pH to 3-4.[3] This step must be done carefully to control the precipitation and avoid excessive heat generation.

-

Precipitation and Isolation: The acidified solution is cooled completely (e.g., in an ice bath) to maximize the precipitation of the product.

-

Purification: The precipitate is collected by vacuum filtration. The resulting solid is the target compound, this compound, typically obtained in high yield (>95%) and purity (>96% by HPLC).[3]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. Each technique provides a layer of validation, confirming a different aspect of the molecule's integrity.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. An assay of ≥98.0% is a common standard for this compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide the definitive structural fingerprint of the molecule, confirming the connectivity of atoms within the indole ring and the presence of the fluorine substituent.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, ensuring it matches the theoretical value of 179.15 g/mol .[4][7]

Logical Flow of Compound Characterization

Caption: Logical workflow for the analytical validation of the final product.

Key Applications in Drug Discovery & Research

The structural attributes of this compound make it a valuable precursor for a wide range of biologically active molecules.[2] It serves as a key building block in the synthesis of:

-

Enzyme Inhibitors: Including inhibitors of Indoleamine 2,3-dioxygenase (IDO) and Factor Xa.[1][3][5]

-

HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid scaffold is a promising framework for developing novel antiretroviral drugs.[8][9][10]

A particularly well-documented application is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site.[3][5] This activity makes it a valuable tool for neuroscience research, particularly in studies related to excitotoxicity and anticonvulsive pathways.[5]

Mechanism of Action: NMDA Receptor Antagonism

Caption: this compound blocking the NMDA receptor's glycine site.

Safety, Handling, and Storage

As with any laboratory reagent, proper handling of this compound is paramount. It is classified with the following hazards:

-

H335: May cause respiratory irritation.[12]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[11][12] Use in a well-ventilated area or under a chemical fume hood.[12][13]

-

Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[11][13]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[12][13] For eye contact, rinse cautiously with water for several minutes.[12][13] If inhaled, move the person to fresh air.[12][13]

-

Storage: Store at room temperature in a dry, well-ventilated place with the container tightly closed.[5][13]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its robust synthesis, well-defined properties, and diverse applicability in creating high-value compounds, from enzyme inhibitors to neurological agents, solidify its importance in the modern research laboratory. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to leverage its full potential in accelerating discovery.

References

- The Role of this compound in Modern Drug Discovery. DC Fine Chemicals. [Link]

- This compound | C9H6FNO2. PubChem. [Link]

- Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

- This compound: A Versatile Building Block for Organic Synthesis. DC Fine Chemicals. [Link]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 399-76-8 [chemicalbook.com]

- 4. This compound | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. A12794.14 [thermofisher.com]

- 7. This compound(399-76-8) 1H NMR [m.chemicalbook.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Fluoroindole-2-carboxylic Acid

This guide provides an in-depth exploration of 5-fluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, physicochemical properties, synthesis methodologies, key applications, and essential safety protocols.

Chemical Identity and Nomenclature

The unequivocally correct IUPAC name for the compound commonly referred to as 5-fluoroindole-2-carboxylic acid is 5-fluoro-1H-indole-2-carboxylic acid [1][2]. The "1H" designation is crucial for specifying the position of the hydrogen atom on the nitrogen within the indole ring system, adhering to systematic nomenclature standards.

| Identifier | Value |

| IUPAC Name | 5-fluoro-1H-indole-2-carboxylic acid[1][2] |

| CAS Number | 399-76-8[2][3] |

| EC Number | 206-919-5[3][4] |

| Molecular Formula | C₉H₆FNO₂[2] |

| Molecular Weight | 179.15 g/mol [3] |

| SMILES | C1=CC2=C(C=C1F)C=C(N2)C(=O)O[1][2] |

| InChIKey | WTXBRZCVLDTWLP-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

This compound typically presents as a white to light yellow or light orange crystalline powder[2]. Understanding its physical and chemical characteristics is paramount for its application in synthesis and biological assays.

| Property | Value |

| Appearance | White to light yellow/orange powder/crystal[2] |

| Melting Point | 248-259 °C (decomposes)[3] |

| Boiling Point | 422.20 °C (Predicted) |

| Purity | Typically >98.0% (HPLC)[2] |

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound can be approached through several established routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and overall cost-effectiveness. Two prominent methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. The general workflow involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the context of our target molecule, this involves the reaction of 4-fluorophenylhydrazine with ethyl pyruvate.

Caption: Fischer Indole Synthesis Workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: 4-Fluorophenylhydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol. This condensation reaction typically proceeds at room temperature to yield the corresponding hydrazone.

-

Cyclization: The formed hydrazone is then subjected to an acid catalyst, commonly polyphosphoric acid (PPA) or a Lewis acid, and heated. This induces a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring, yielding ethyl 5-fluoroindole-2-carboxylate[1].

-

Hydrolysis: The final step involves the saponification of the ethyl ester using a base like sodium hydroxide or potassium hydroxide, followed by acidification to yield the desired this compound.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers an alternative and often high-yielding route, particularly advantageous in industrial settings due to the accessibility of substituted 2-nitrotoluenes. The key steps involve the formation of an enamine followed by reductive cyclization.

Caption: Key Application Areas of this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is a key identifier. Expected signals include peaks corresponding to the carboxylic acid proton (~13.1 ppm), the indole NH proton (~11.93 ppm), and distinct signals for the aromatic protons on the indole ring system, showing characteristic couplings with the fluorine atom.[5]

-

¹³C NMR: The carbon spectrum provides complementary information on the carbon skeleton of the molecule.[2]

-

IR Spectroscopy: Infrared spectroscopy will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the indole, and the C=O stretch of the carbonyl group.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a skin and eye irritant.

Hazard Identification (GHS Classification):

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[4][6]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[4][6]

-

Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][6]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A NIOSH-approved N95 dust mask should be used when handling the powder to avoid inhalation.[3][4][7]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust.[4][7] Eyewash stations and safety showers should be readily accessible.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust dispersion during weighing and transfer.[4][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at room temperature.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention if irritation persists.[4][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[4][6][7]

-

Ingestion: Rinse mouth with water and seek medical attention.[4][7]

-

Conclusion

5-Fluoro-1H-indole-2-carboxylic acid is a compound of considerable scientific and pharmaceutical importance. Its well-defined role as an NMDA receptor antagonist and its versatility as a synthetic intermediate underscore its value in the pursuit of novel therapeutics. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is fundamental for its effective and safe utilization in research and development.

References

- PubChem. This compound.

- Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. This compound | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-フルオロインドール-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound(399-76-8) 1H NMR [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. goldbio.com [goldbio.com]

synthesis of 5-Fluoroindole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Fluoroindole-2-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound in Drug Discovery

This compound (CAS No: 399-76-8) stands as a pivotal structural motif and a versatile building block in modern medicinal chemistry.[1][2] Its indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the strategic placement of a fluorine atom at the 5-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[2] The carboxylic acid moiety at the 2-position serves as a reactive handle for diverse chemical transformations, enabling its incorporation into more complex molecular architectures.

This unique combination of features makes this compound an intermediate of high value for the synthesis of a wide array of bioactive molecules, including antitumor agents, enzyme inhibitors (such as IDO and Factor Xa inhibitors), and novel antibacterial and antifungal compounds.[1][3] Furthermore, it has been identified as an antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, highlighting its potential in neuroscience research.[4]

This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, focusing on the mechanistic underpinnings and practical considerations essential for researchers in organic synthesis and drug development. We will dissect established methodologies like the Fischer and Reissert indole syntheses, offering a comparative analysis to inform strategic decisions in the laboratory.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic view of this compound reveals several logical disconnections that lead to common, commercially available starting materials. The most prevalent strategies involve forming the indole ring system as the key synthetic step. The two primary approaches, the Fischer and Reissert syntheses, dictate the choice of precursors.

Caption: Workflow of the Fischer Indole Synthesis mechanism.

Experimental Protocol: Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

While the direct use of pyruvic acid is possible, the synthesis is often performed with its ethyl ester, ethyl pyruvate, to yield ethyl 5-fluoroindole-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. This approach can sometimes offer better yields and easier purification. A representative procedure is outlined below. [5] Step 1: Hydrazone Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol.

-

Add a stoichiometric equivalent of sodium acetate to neutralize the hydrochloride salt and liberate the free hydrazine base.

-

To this solution, add one equivalent of ethyl pyruvate dropwise at room temperature.

-

Stir the mixture for 1-2 hours. The hydrazone product often precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Indolization (Cyclization)

-

The prepared hydrazone is added to a suitable acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice, though other acids like sulfuric acid, zinc chloride, or boron trifluoride can also be used. [6][7]2. Heat the mixture, typically between 80-120 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The crude ethyl 5-fluoroindole-2-carboxylate will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water to remove the acid catalyst, and dry.

Step 3: Saponification (Hydrolysis)

-

Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux until the reaction is complete (TLC monitoring).

-

Cool the solution and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to a pH of ~2-3.

-

The this compound will precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

| Parameter | Condition/Reagent | Rationale/Causality |

| Hydrazine | 4-Fluorophenylhydrazine | Provides the benzene ring and one nitrogen for the indole core. The fluorine at the para-position directs the cyclization. |

| Carbonyl | Ethyl Pyruvate | Reacts with the hydrazine to form the necessary hydrazone and provides the carbons for the pyrrole ring, including the C2-carboxylate. |

| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a Brønsted acid catalyst and a dehydrating agent, promoting the key rearrangement and elimination steps. [8] |

| Temperature | 80-120 °C | Provides the activation energy required for the-[6][6]sigmatropic rearrangement, which is typically the rate-limiting step. |

| Hydrolysis | NaOH or KOH | Saponifies the ethyl ester to the corresponding carboxylate salt, which precipitates as the free acid upon acidification. |

Table 1. Key Parameters for the Fischer Indole Synthesis of this compound.

Part 3: The Reissert Indole Synthesis: An Alternative Pathway

The Reissert synthesis provides a powerful alternative for preparing indole-2-carboxylic acids, especially when the required arylhydrazines for the Fischer synthesis are unstable or difficult to access. [9][10]This method begins with an ortho-nitrotoluene derivative, which undergoes condensation with diethyl oxalate followed by a reductive cyclization. [9][11]

Mechanistic Deep Dive

The Reissert synthesis is a two-stage process:

-

Condensation: 4-Fluoro-2-nitrotoluene is deprotonated at the methyl group by a strong base, typically potassium ethoxide, which has been shown to be more effective than sodium ethoxide. [9][10]The resulting carbanion acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate in a Claisen condensation. This forms ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate (an α-keto ester). [12]2. Reductive Cyclization: The nitro group of the keto ester intermediate is reduced to an amine. Common reducing agents include zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). [9][11][13]The newly formed aniline nitrogen then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic indole ring. [12][14]

Caption: Workflow of the Reissert Indole Synthesis.

Experimental Protocol: Synthesis via Reissert Method

A generalized protocol for the synthesis is as follows:

Step 1: Condensation

-

Prepare a solution of potassium ethoxide in absolute ethanol in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add a solution of 4-fluoro-2-nitrotoluene and diethyl oxalate in absolute ethanol dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. A precipitate of the potassium salt of the pyruvate product usually forms.

-

The salt can be isolated by filtration and washed with anhydrous ether.

Step 2: Reductive Cyclization and Hydrolysis

-

The isolated potassium salt (or the crude reaction mixture) is dissolved or suspended in glacial acetic acid.

-

Zinc dust is added portion-wise while maintaining the temperature below 40-50 °C with external cooling. The reduction is exothermic.

-

After the addition is complete, the mixture is stirred at room temperature or gently heated until the reaction is complete (TLC monitoring).

-

The reaction mixture is filtered to remove excess zinc and inorganic salts.

-

The filtrate is poured into a large volume of ice water, causing the ethyl 5-fluoroindole-2-carboxylate to precipitate.

-

The crude ester is collected, washed with water, and can be saponified to the final carboxylic acid product as described in Step 3 of the Fischer synthesis protocol.

| Parameter | Condition/Reagent | Rationale/Causality |

| Starting Material | 4-Fluoro-2-nitrotoluene | The ortho-nitro group is essential for the final reductive cyclization step. The methyl group provides the nucleophilic carbon for the initial condensation. |

| Base | Potassium Ethoxide (KOEt) | A strong base required to deprotonate the benzylic methyl group, initiating the Claisen condensation. [9] |

| Reducing Agent | Zinc / Acetic Acid | A classic and cost-effective combination for the reduction of an aromatic nitro group to an amine in an acidic medium, which facilitates the subsequent cyclization. [10] |

| Solvent | Ethanol, Acetic Acid | Ethanol is the solvent for the condensation, while acetic acid is the solvent and proton source for the reductive cyclization. |

Table 2. Key Parameters for the Reissert Indole Synthesis.

Part 4: Comparative Analysis and Strategic Choice

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |

| Starting Materials | Arylhydrazine, Ketone/Aldehyde | ortho-Nitrotoluene, Oxalate Ester |

| Key Transformation | -[6][6]Sigmatropic Rearrangement | Reductive Cyclization |

| Atom Economy | Generally higher; fewer steps if hydrazine is available. | Lower; involves reduction of a nitro group. |

| Versatility | Very broad scope for various substitutions on both rings. | Primarily yields 2-carboxyindoles. Substituent tolerance can be limited by the reduction step. |

| Challenges | Availability/stability of substituted hydrazines. Potential for regioisomeric mixtures with unsymmetrical ketones. [15] | Harsh conditions for reduction may not be compatible with sensitive functional groups. |

| Applicability to Target | Excellent. 4-Fluorophenylhydrazine is readily available. The route is direct and well-established. [5] | Viable. 4-Fluoro-2-nitrotoluene is a common starting material. Provides a good alternative if hydrazine route fails. |

Table 3. Comparison of Fischer and Reissert Syntheses.

For the synthesis of this compound, the Fischer indole synthesis is often the preferred method due to its directness and the commercial availability of the required 4-fluorophenylhydrazine precursor. However, the Reissert synthesis remains a robust and valuable alternative.

Part 5: Purification, Characterization, and Safety

Purification

The final product, this compound, is typically a yellow to off-white powder. [1][16]The primary method for purification is recrystallization , often from an ethanol/water or acetic acid/water mixture. If significant colored impurities are present, treatment with activated carbon may be necessary. For highly pure material required for pharmaceutical applications, column chromatography on silica gel may be employed, though this is less common for the final carboxylic acid.

Characterization

-

Melting Point: Approximately 248-259 °C (with decomposition). [1]- ¹H NMR: Expected signals include aromatic protons on the indole ring system and a broad singlet for the carboxylic acid proton and the N-H proton.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom.

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of 179.15 g/mol . [17]

Safety and Handling

This compound is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) before handling. [17][18]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [17]- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [19]All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation. - First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [18] - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [18] - Inhalation: Move person to fresh air. [18]- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [3]

-

Conclusion

The synthesis of this compound is a well-understood process achievable through robust and classical organic reactions. The Fischer indole synthesis represents the most direct and commonly utilized route, leveraging readily available starting materials. The Reissert synthesis offers a reliable alternative, particularly valuable when the corresponding hydrazine is not accessible. A thorough understanding of the mechanisms, reaction conditions, and safety protocols detailed in this guide empowers researchers to confidently and efficiently produce this critical intermediate, accelerating the journey of drug discovery and development.

References

- Wikipedia. Reissert indole synthesis. [URL: https://en.wikipedia.org/wiki/Reissert_indole_synthesis]

- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/blog/fischer-indole-synthesis.html]

- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- J&K Scientific LLC. Fischer Indole Synthesis. [URL: https://www.jk-sci.com/fischer-indole-synthesis_257.html]

- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [URL: https://www.vedantu.com/chemistry/fischer-indole-synthesis]

- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [URL: https://testbook.com/chemistry/fischer-indole-synthesis]

- BOC Sciences. The Role of this compound in Modern Drug Discovery. [URL: https://www.bocsci.com/blog/the-role-of-5-fluoroindole-2-carboxylic-acid-in-modern-drug-discovery/]

- Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. [URL: https://www.diva-portal.org/smash/get/diva2:1342691/FULLTEXT01.pdf]

- ResearchGate. (PDF) Reissert Indole Synthesis. [URL: https://www.researchgate.net/publication/330335032_Reissert_Indole_Synthesis]

- Sigma-Aldrich. This compound 99 399-76-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/436598]

- Biosynth. This compound | 399-76-8 | FF10357. [URL: https://www.biosynth.com/p/FF10357/5-fluoroindole-2-carboxylic-acid]

- GoldBio. This compound. [URL: https://www.goldbio.com/product/13446/5-fluoroindole-2-carboxylic-acid]

- SlideShare. Reissert Indole Synthesis. [URL: https://www.slideshare.net/slideshow/reissert-indole-synthesis/251307613]

- ChemicalBook. 5-Fluoroindole synthesis. [URL: https://www.chemicalbook.com/synthesis/399-52-0.htm]

- YouTube. Reissert Indole Synthesis. [URL: https://www.youtube.

- YouTube. Reissert indole synthesis mechanism explained. [URL: https://www.youtube.

- Ossila. 5-Fluoroindole - SAFETY DATA SHEET. [URL: https://cdn.ossila.com/sds/5-fluoroindole-sds.pdf]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1820]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.do?file=A0168351.pdf]

- AK Scientific, Inc. - SDS. [URL: https://www.aksci.com/sds/1376_us.pdf]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A12794_S.pdf]

- Acadechem. This compound: A Versatile Building Block for Organic Synthesis. [URL: https://www.acadechem.com/blog/5-fluoroindole-2-carboxylic-acid-a-versatile-building-block-for-organic-synthesis/]

- ResearchGate. (PDF) Fischer Indole Synthesis. [URL: https://www.researchgate.net/publication/348243685_Fischer_Indole_Synthesis]

- Tocris Bioscience. This compound | CAS 399-76-8. [URL: https://www.tocris.com/products/5-fluoroindole-2-carboxylic-acid_0305]

- ResearchGate. Reissert-Indole-Synthesis.pdf. [URL: https://www.researchgate.net/publication/301198539_Reissert_Indole_Synthesis]

- Cambridge University Press. Fischer Indole Synthesis. [URL: https://www.cambridge.org/engage/viewer/9788175968295/9788175968295c144/9788175968295c144.pdf]

- PubMed. A three-component Fischer indole synthesis. [URL: https://pubmed.ncbi.nlm.nih.gov/18714292/]

- Interchim. FlowSyn™ Application Note 16: Fischer Indole Synthesis. [URL: https://www.interchim.fr/ft/U/UKC000.pdf]

- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor. [URL: https://patents.google.

- Organic Chemistry Portal. Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]

- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0567]

- chemeurope.com. Reissert indole synthesis. [URL: https://www.chemeurope.com/en/encyclopedia/Reissert_indole_synthesis.html]

- Scribd. Expt-7 The Fischer Indole Synthesis New | PDF. [URL: https://www.scribd.com/document/444983944/Expt-7-The-Fischer-Indole-Synthesis-New]

- Tokyo Chemical Industry Co., Ltd. This compound. [URL: https://www.tcichemicals.com/US/en/p/F0716]

- United States Biological. This compound - Data Sheet. [URL: https://www.usbio.

- SpringerLink. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [URL: https://link.springer.com/article/10.1007/s00044-024-03185-3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. goldbio.com [goldbio.com]

- 4. This compound | CAS 399-76-8 | Tocris Bioscience [tocris.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Reissert_indole_synthesis [chemeurope.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. youtube.com [youtube.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. This compound | 399-76-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. This compound | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. downloads.ossila.com [downloads.ossila.com]

5-Fluoroindole-2-carboxylic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Value of Fluorine in Indole Scaffolds

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into this framework has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of indole-based molecules. The introduction of a fluorine atom, as seen in 5-fluoroindole-2-carboxylic acid, can significantly enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby increasing bioavailability.[1][2] This guide provides an in-depth technical overview of this compound as a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, reactivity, and application, offering field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

This compound is a yellow-brown crystalline powder. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 399-76-8 | [3] |

| Molecular Formula | C₉H₆FNO₂ | [3] |

| Molecular Weight | 179.15 g/mol | [3] |

| Melting Point | 259 °C (decomposes) | [4] |

| Appearance | Yellow-brown crystalline powder | [4] |

| ¹H NMR (DMSO-d₆, ppm) | δ 13.1 (s, 1H, COOH), 11.93 (s, 1H, NH), 7.48 (dd, J=9.8, 4.6 Hz, 1H, H4), 7.44 (dd, J=8.8, 4.4 Hz, 1H, H7), 7.14-7.12 (m, 2H, H3, H6) | [5] |

| ¹³C NMR (DMSO-d₆, ppm) | δ 162.7 (C=O), 158.4 (d, J=234.5 Hz, C5), 133.2 (C7a), 128.0 (C3a), 121.2 (d, J=10.4 Hz, C7), 112.9 (d, J=9.5 Hz, C4), 111.9 (d, J=25.8 Hz, C6), 104.9 (d, J=4.5 Hz, C3), 101.9 (C2) | [6] |

| ¹⁹F NMR (CDCl₃, ppm) | δ -100.22 (relative to CFCl₃) | [7] |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process: the Fischer indole synthesis to create the ethyl ester precursor, followed by alkaline hydrolysis.

Step 1: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

The Fischer indole synthesis is a classic and robust method for constructing the indole ring system.[8] In this step, 4-fluorophenylhydrazine is condensed with ethyl pyruvate in an acidic medium to yield ethyl 5-fluoroindole-2-carboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C9H6FNO2 | CID 1820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. This compound(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. testbook.com [testbook.com]

The Biological Versatility of 5-Fluoroindole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the biological activities of 5-Fluoroindole-2-carboxylic acid, a compound of significant interest in modern drug discovery. We will delve into its primary mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist, its role as a versatile scaffold for the synthesis of diverse therapeutic agents, and detailed protocols for evaluating its biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated indole.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS: 399-76-8) is a heterocyclic compound featuring an indole core functionalized with a fluorine atom at the 5-position and a carboxylic acid at the 2-position.[1][2] This specific arrangement of functional groups imparts unique physicochemical properties that make it a highly valuable building block in medicinal chemistry.[3] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

While it possesses intrinsic biological activity, its primary utility lies in its role as a key intermediate for the synthesis of a wide array of bioactive molecules, including antitumor, fungicidal, and antibacterial agents, as well as specific enzyme inhibitors.[1][3][5]

Primary Biological Activity: Antagonism of the NMDA Receptor Glycine Site

The most well-characterized intrinsic biological activity of this compound is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine co-agonist site.[5][6][7]

The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] For the receptor to be activated, two distinct events must occur: the binding of the primary agonist, glutamate, and the binding of a co-agonist, typically glycine or D-serine, to a separate modulatory site on the GluN1 subunit.[8] The binding of the co-agonist is an absolute requirement for the ion channel to open.[3]

Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is implicated in a variety of neurological disorders, including stroke, Huntington's disease, and Alzheimer's disease.[6][9] Therefore, targeted antagonism of the NMDA receptor is a key therapeutic strategy.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the glycine binding site.[5][6][7] By occupying this site, it prevents the binding of the endogenous co-agonists (glycine or D-serine), thereby inhibiting the opening of the NMDA receptor ion channel even in the presence of glutamate. This reduces the influx of calcium and mitigates excitotoxic neuronal damage.

Caption: Mechanism of NMDA receptor antagonism by this compound.

A Versatile Scaffold for Diverse Therapeutic Applications

The true power of this compound lies in its adaptability as a chemical scaffold. Its indole ring, carboxylic acid group, and fluorine atom provide multiple points for chemical modification, enabling the generation of libraries of compounds with diverse biological activities.

Caption: this compound as a central scaffold for diverse bioactive molecules.

Enzyme Inhibition

Derivatives of this compound have been developed as potent inhibitors of several key enzymes:

-

Indoleamine 2,3-dioxygenase (IDO): IDO is an important target in cancer immunotherapy.[1][5]

-

Factor Xa: A critical enzyme in the coagulation cascade, making its inhibitors effective anticoagulants.[1][7]

-

Cyclooxygenase-2 (COX-2): A well-known target for anti-inflammatory drugs.[7]

-

Influenza Virus Proteins: The parent compound itself has been shown to inhibit the replication of the influenza virus by interfering with the synthesis of viral proteins and nucleic acids.[10]

Case Study: 5-Fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors

A compelling example of the therapeutic potential of this scaffold is found in the development of α-glucosidase inhibitors for the management of type 2 diabetes. While not direct derivatives of this compound, the closely related 5-fluoro-2-oxindole has been used to synthesize a series of potent α-glucosidase inhibitors.[11][12] These compounds prevent the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[9]

Table 1: α-Glucosidase Inhibitory Activities of Selected 5-Fluoro-2-oxindole Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type |

| 3d | 56.87 ± 0.42 | Mixed |

| 3f | 49.89 ± 1.16 | Mixed |

| 3i | 35.83 ± 0.98 | Mixed |

| Acarbose (Reference) | 569.43 ± 43.72 | Competitive |

| Data synthesized from references[9][11][12]. |

The significantly lower IC₅₀ values of the synthesized derivatives compared to the reference drug, acarbose, highlight the potential of the fluorinated indole scaffold in developing novel anti-diabetic agents.[11][12]

Experimental Protocols for Biological Evaluation

To facilitate research and development efforts, we provide detailed methodologies for assessing the key biological activities of this compound and its derivatives.

Protocol: NMDA Receptor Glycine Site Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the glycine site of the NMDA receptor.

Rationale: This assay quantifies the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that specifically binds to the glycine site. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is a measure of its binding affinity.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]glycine or another suitable radioligand for the glycine site

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a series of microcentrifuge tubes, add the assay buffer, a fixed concentration of the radiolabeled ligand (e.g., [³H]glycine), and varying concentrations of the test compound.

-

Incubation: Add the prepared brain membranes to each tube to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value.

Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibitory activity of compounds against α-glucosidase.

Rationale: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will reduce this rate.

Caption: Workflow for the α-glucosidase inhibition assay.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add phosphate buffer, α-glucosidase solution, and the test compound at various concentrations. For the control, add a vehicle (e.g., DMSO) instead of the test compound.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation: Add the pNPG substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Termination: Stop the reaction by adding Na₂CO₃ solution to each well.

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion